{2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid hydrate {2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid hydrate
Brand Name: Vulcanchem
CAS No.: 1421457-35-3
VCID: VC2737431
InChI: InChI=1S/C11H9N3O3S.H2O/c15-9(16)4-8-6-18-11(13-8)14-10(17)7-2-1-3-12-5-7;/h1-3,5-6H,4H2,(H,15,16)(H,13,14,17);1H2
SMILES: C1=CC(=CN=C1)C(=O)NC2=NC(=CS2)CC(=O)O.O
Molecular Formula: C11H11N3O4S
Molecular Weight: 281.29 g/mol

{2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid hydrate

CAS No.: 1421457-35-3

VCID: VC2737431

Molecular Formula: C11H11N3O4S

Molecular Weight: 281.29 g/mol

* For research use only. Not for human or veterinary use.

{2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid hydrate - 1421457-35-3

Description

{2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid hydrate is a complex organic compound with a molecular formula of C11H11N3O4S and a molecular weight of 281.29 g/mol . This compound is often used as a building block in chemical synthesis due to its unique structure, which combines a pyridine ring with a thiazole ring and an acetic acid moiety.

Synonyms and Identifiers

  • CAS Number: 1421457-35-3

  • PubChem CID: 71779126

  • IUPAC Name: 2-[2-(pyridine-3-carbonylamino)-1,3-thiazol-4-yl]acetic acid;hydrate

  • InChI Key: UHVZYTZORMQDBM-UHFFFAOYSA-N .

Applications and Uses

{2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid hydrate is primarily used as an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical and chemical research. Its unique structure makes it a valuable building block for creating compounds with potential biological activity.

Synonyms and Identifiers

IdentifierValue
IUPAC Name2-[2-(pyridine-3-carbonylamino)-1,3-thiazol-4-yl]acetic acid;hydrate
InChI KeyUHVZYTZORMQDBM-UHFFFAOYSA-N
SMILESC1=CC(=CN=C1)C(=O)NC2=NC(=CS2)CC(=O)O.O
CAS No. 1421457-35-3
Product Name {2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid hydrate
Molecular Formula C11H11N3O4S
Molecular Weight 281.29 g/mol
IUPAC Name 2-[2-(pyridine-3-carbonylamino)-1,3-thiazol-4-yl]acetic acid;hydrate
Standard InChI InChI=1S/C11H9N3O3S.H2O/c15-9(16)4-8-6-18-11(13-8)14-10(17)7-2-1-3-12-5-7;/h1-3,5-6H,4H2,(H,15,16)(H,13,14,17);1H2
Standard InChIKey UHVZYTZORMQDBM-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)C(=O)NC2=NC(=CS2)CC(=O)O.O
Canonical SMILES C1=CC(=CN=C1)C(=O)NC2=NC(=CS2)CC(=O)O.O
PubChem Compound 71779126
Last Modified Aug 16 2023

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